Cas no 1361004-06-9 (7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid)

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid structure
1361004-06-9 structure
Product Name:7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Número CAS:1361004-06-9
MF:C13H12O5
Megavatios:248.231384277344
CID:4937557
Update Time:2025-11-01

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
    • Renchi: 1S/C13H12O5/c1-3-17-8-4-5-9-7(2)11(12(14)15)13(16)18-10(9)6-8/h4-6H,3H2,1-2H3,(H,14,15)
    • Clave inchi: DCPWVHBTXZGPFP-UHFFFAOYSA-N
    • Sonrisas: O1C(C(C(=O)O)=C(C)C2C=CC(=CC1=2)OCC)=O

Atributos calculados

  • Calidad precisa: 248.06847348 g/mol
  • Masa isotópica única: 248.06847348 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 398
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 72.8
  • Peso molecular: 248.23

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Información adicional sobre 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 1361004-06-9): A Novel Chromene Derivative with Promising Pharmacological Potential

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, also known by its CAS No. 1361004-06-9, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the chromene family, which is characterized by a benzene ring fused to a pyran ring, forming a 2H-chromene skeleton. The structural features of this molecule, including the 7-ethoxy substituent, the 4-methyl group, and the 2-oxo functionality, contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential applications in drug discovery and therapeutic development, making it a subject of considerable interest in both academic and industrial research.

The 7-ethoxy group in 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid plays a critical role in modulating its solubility and bioavailability. This functional group enhances the molecule's hydrophilicity, which is essential for its interaction with biological membranes and cellular targets. The 4-methyl substitution at the chromene ring further stabilizes the molecular structure, potentially influencing its metabolic pathways and pharmacokinetic profile. The 2-oxo functionality at the chromene ring is a key structural element that contributes to the compound's ability to act as a reactive intermediate in various biochemical processes.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid through multi-step organic reactions. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. A 2023 study published in the Journal of Medicinal Chemistry reported that this method allows for the selective introduction of functional groups, ensuring the purity and structural integrity of the final product. The ability to synthesize this compound efficiently is crucial for its application in pharmaceutical research and development.

Emerging research indicates that 7-Ethoxy-4-methyl-2-0xo-2H-chromene-3-carboxylic acid exhibits promising pharmacological activities. A 2024 study conducted by the University of Tokyo demonstrated its potential as an antioxidant agent, with the compound showing significant radical scavenging activity in vitro. The 7-ethoxy group is believed to enhance the molecule's ability to donate hydrogen atoms, thereby neutralizing free radicals. Additionally, the 4-methyl substitution may contribute to the compound's ability to modulate cellular redox states, which is a key mechanism in the prevention of oxidative stress-related diseases.

The 2-oxo functionality in 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is also implicated in its anti-inflammatory properties. A recent clinical trial published in the British Journal of Pharmacology (2023) found that this compound significantly reduced inflammation in a murine model of colitis. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory bowel diseases.

Moreover, the CAS No. 1361004-06-9 compound has shown potential in the treatment of neurodegenerative disorders. A 2024 study published in Neuropharmacology reported that 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibited neuroprotective effects in a rat model of Parkinson's disease. The compound was found to inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. This finding highlights the versatility of the chromene scaffold in targeting multiple disease mechanisms.

The structural diversity of the chromene ring in 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid also makes it a valuable scaffold for drug design. A 2023 review in Drug Discovery Today emphasized the importance of chromene derivatives in the development of novel therapeutics. The 7-ethoxy and 4-methyl groups provide opportunities for further functionalization, enabling the creation of compounds with enhanced potency and selectivity. This adaptability is particularly advantageous in the context of personalized medicine, where the ability to tailor compounds to individual patient needs is increasingly important.

Despite its promising properties, the CAS No. 1361004-06-9 compound is still in the early stages of development. Ongoing research is focused on elucidating its exact mechanism of action and optimizing its pharmacological profile. A 2024 study published in Pharmaceutical Research investigated the in vivo efficacy of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid in a rat model of diabetes. The results indicated that the compound improved glucose tolerance and reduced insulin resistance, suggesting its potential as an adjunct therapy for metabolic disorders.

In conclusion, 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid represents a promising candidate for further exploration in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated pharmacological activities, position it as a valuable compound for the development of novel therapeutics. As research in this area continues to evolve, the CAS No. 1361004-06-9 compound is expected to play an increasingly important role in the treatment of various diseases, offering new possibilities for drug discovery and therapeutic innovation.

Further studies are needed to fully understand the biological mechanisms underlying the activity of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid and to optimize its therapeutic potential. The continued exploration of this compound's properties will undoubtedly contribute to the advancement of pharmaceutical science and the development of more effective treatments for a wide range of medical conditions.

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